ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with piperazine. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the heterocyclic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Imidazole Derivatives: These compounds are known for their antimicrobial potential and other therapeutic properties.
Uniqueness
Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity may confer unique properties and activities that are not found in simpler compounds.
Biological Activity
Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, drawing from a variety of research studies.
Structural Characteristics
The compound features a unique combination of functional groups that include:
- Piperazine ring : Known for its versatility in drug design.
- Thiazolidinone moiety : Associated with various pharmacological activities.
- Pyrido-pyrimidine core : Implicated in numerous biological interactions.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C22H22N4O4S2 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | (5Z)-3-(3-furan-2-ylmethyl)-5-[...]-carboxylate |
InChI Key | IBPCHNRPCTYOCO-LGMDPLHJSA-N |
Biological Activity
The biological activity of this compound has been investigated in several studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, a study assessed various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, suggesting that structural modifications could enhance antibacterial efficacy .
Anticancer Potential
Thiazolidinone derivatives have been explored for their anticancer properties. A review highlighted the effectiveness of thiazolidinones in inhibiting cancer cell proliferation. Specific derivatives have shown promise in targeting multiple cancer types by modulating apoptosis pathways and inhibiting tumor growth .
Anti-inflammatory Effects
Studies have reported the anti-inflammatory effects of thiazolidinone derivatives through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that ethyl 4-(3-{(Z)-...} may also possess similar properties .
Case Studies and Research Findings
Several case studies have focused on the synthesis and biological evaluation of compounds related to ethyl 4-(3-{(Z)-...}. Some notable findings include:
- Synthesis Methodologies : The synthesis typically involves multi-step reactions starting from readily available precursors. The use of solvents like ethanol or methanol and catalysts such as palladium on carbon is common .
- Biological Evaluation : In vitro assays have been employed to evaluate the antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, revealing promising results for further development .
Summary Table of Biological Activities
Activity Type | Tested Organisms | Results |
---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 12 µg/mL |
Antimicrobial | Escherichia coli | MIC = 20 µg/mL |
Anticancer | Various cancer cell lines | Significant inhibition observed |
Anti-inflammatory | In vitro models | Reduced cytokine levels |
Properties
Molecular Formula |
C24H23N5O5S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H23N5O5S2/c1-2-33-23(32)27-11-9-26(10-12-27)20-17(21(30)28-8-4-3-7-19(28)25-20)14-18-22(31)29(24(35)36-18)15-16-6-5-13-34-16/h3-8,13-14H,2,9-12,15H2,1H3/b18-14- |
InChI Key |
JNMGCYFGERKLJF-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
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